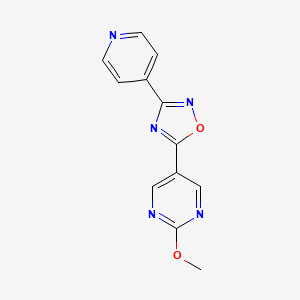

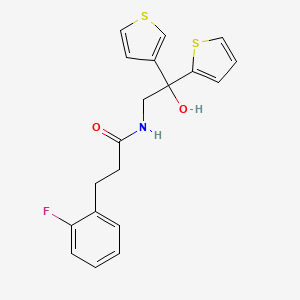

![molecular formula C19H22N2O2S B2509337 N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 120823-40-7](/img/structure/B2509337.png)

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various substituents to achieve desired properties. For example, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides can yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Similarly, the synthesis of nickel(II) dibromide complexes from dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines demonstrates the versatility of sulfonamides in forming complex structures with potential applications in catalysis and polymerization .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For instance, single-crystal X-ray diffraction can reveal the geometry of nickel complexes derived from sulfonamide ligands . Density functional theory (DFT) calculations are also employed to predict the vibrational frequencies, optimized geometric parameters, and stability of molecules like N-phenylbenzenesulfonamide . These analyses are crucial for understanding the molecular properties and reactivity of sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a range of chemical reactions, which can be exploited for the synthesis of biologically active compounds. For instance, the synthesis of new benzenesulfonamides with potential as carbonic anhydrase inhibitors involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide . The reactivity of sulfonamides can also be modulated by introducing substituents that affect their electronic properties, as seen in the synthesis of azepino[4,5-b]indole derivatives using N-fluorobenzenesulfonimide as a catalyst attenuator .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, polarity, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide-based HIF-1 pathway inhibitors necessitates formulation development for their use as anti-cancer agents . The introduction of different substituents can significantly alter these properties, as demonstrated by the structure-activity relationship studies of arylsulfonamide analogs . Understanding these properties is essential for the development of sulfonamide derivatives as therapeutic agents.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a core structure related to N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide. These studies delve into the development of unique polyheterocyclic compounds, production of multifunctional cycloalkyne agents, and synthesis of cyclopenta[c]piperidine alkaloids, highlighting the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Pharmaceutical Applications

Sulfonamides, closely related to N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide, are the first type of synthetic antimicrobial drugs. They have shown a broad bioactive spectrum after structural modifications, including a wide range of medicinal applications like antimicrobial, anticancer, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. The research indicates the high potential and development value of sulfonamide derivatives in medicinal chemistry (Shichao et al., 2016).

Environmental Impact Studies

Studies related to N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide also extend to environmental impacts. For instance, parabens, structurally related to sulfonamides, are studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used in various products, can act as weak endocrine disrupter chemicals. Despite treatments that remove them from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants, indicating continuous introduction into the environment (Haman et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-13-10-14(2)19(15(3)11-13)24(22,23)21-9-8-16-12-20-18-7-5-4-6-17(16)18/h4-7,10-12,20-21H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBIVZFUZONPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)